

# SGC-SMARCA-BRDVIII recommended concentration for assays

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## Compound of Interest

Compound Name: *Sgc-smarca-brdviii*

Cat. No.: *B10822170*

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## Application Notes and Protocols for SGC-SMARCA-BRDVIII

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of **SGC-SMARCA-BRDVIII**, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (BD5).

## Introduction

**SGC-SMARCA-BRDVIII** is an inhibitor of the family VIII bromodomain-containing proteins, which are components of the SWI/SNF chromatin remodeling complexes.[1] These complexes, specifically BAF and PBAF, are crucial epigenetic regulators that control DNA accessibility and are involved in cell proliferation and differentiation.[2] Dysregulation of these complexes has been implicated in various diseases, including cancer. **SGC-SMARCA-BRDVIII** offers a valuable tool for investigating the biological roles of the SMARCA2/4 and PBRM1 bromodomains. For optimal experimental design, it is recommended to use the negative control compound, SGC-BRDVIII-NC, in parallel to distinguish specific on-target effects.[3]

## Quantitative Data Summary

The following tables summarize the in vitro binding affinities and recommended concentrations for cellular assays.

Table 1: In Vitro Binding Affinity of **SGC-SMARCA-BRDVIII**[\[1\]](#)[\[2\]](#)[\[4\]](#)

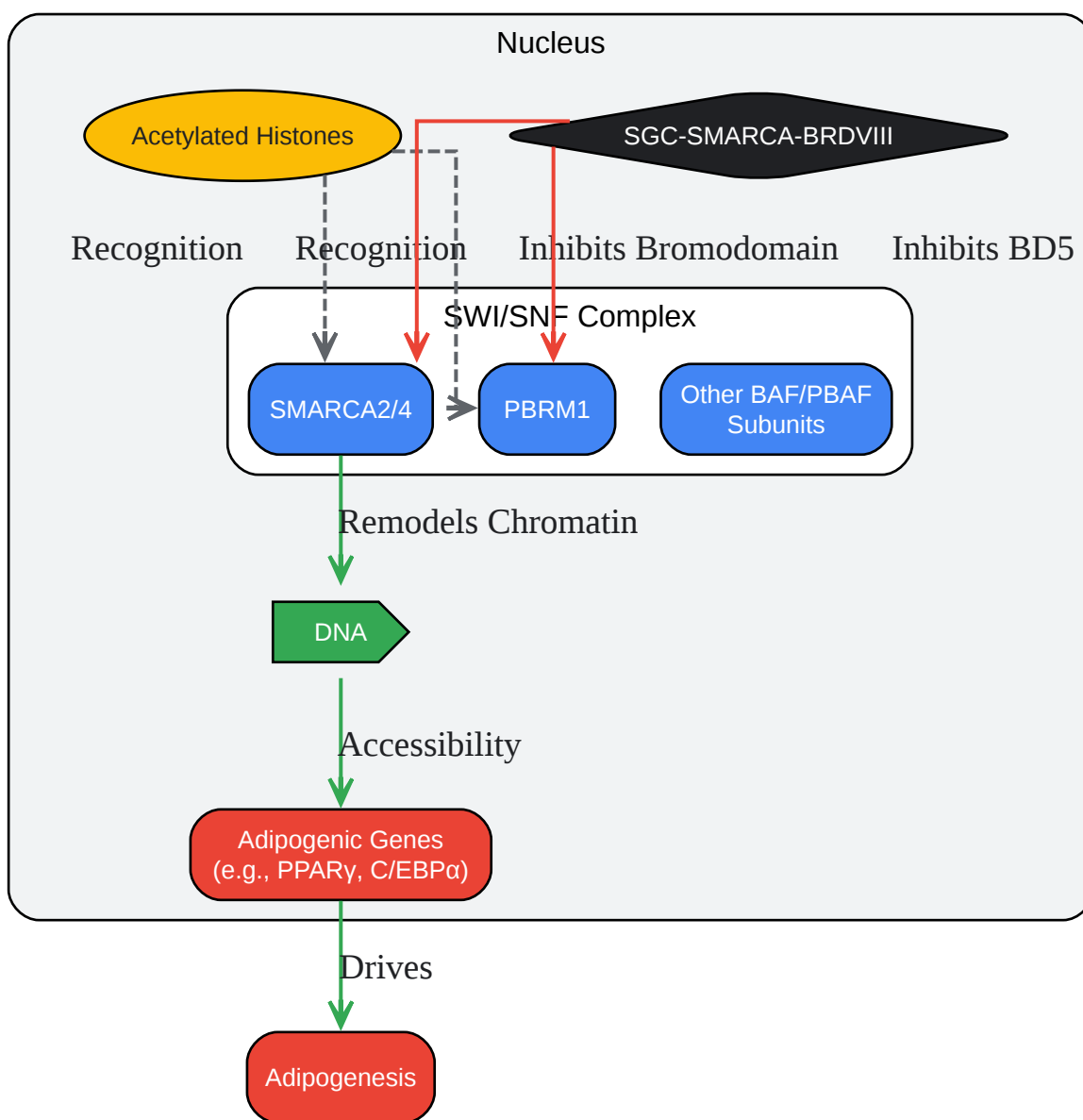
Target	Kd (nM)	Assay Type
SMARCA2	35	Isothermal Titration Calorimetry (ITC)
SMARCA4	36	Isothermal Titration Calorimetry (ITC)
PBRM1 (BD5)	13	Isothermal Titration Calorimetry (ITC)
PBRM1 (BD2)	3655	Isothermal Titration Calorimetry (ITC)
PBRM1 (BD3)	1963	Isothermal Titration Calorimetry (ITC)

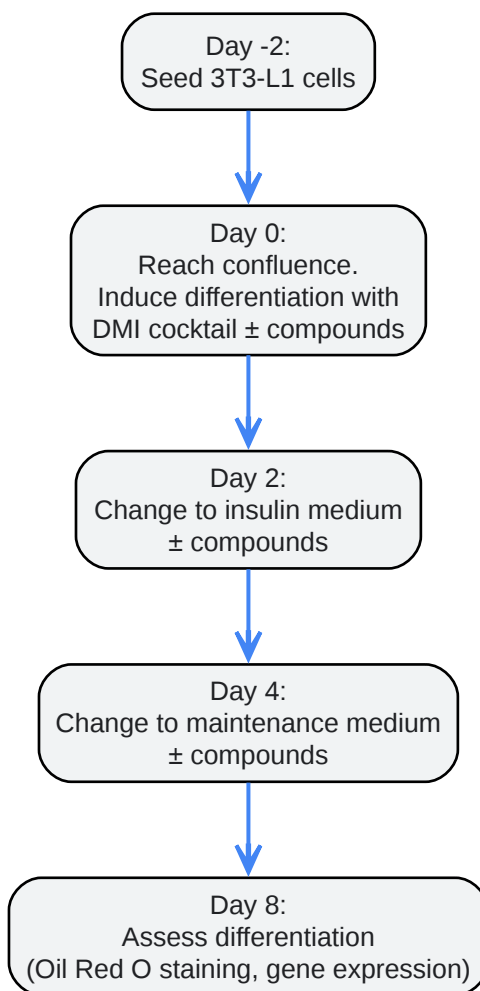
Table 2: Recommended Concentrations for Cellular Assays[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Assay Type	Recommended Concentration	Notes
General Cell-Based Assays	< 10 $\mu$ M	To minimize off-target effects. Shown to be non-toxic at this concentration in NCI-60 cell line screen.
Reviewer Recommended Range	500 nM - 1000 nM	A more specific starting range for cellular experiments.
3T3-L1 Adipogenesis Assay	EC50 < 1.0 $\mu$ M	Effective concentration for impairing adipocyte differentiation.
Gene Expression Analysis (3T3-L1)	0.5 $\mu$ M	Used to decrease the expression of adipocyte marker genes (PPAR $\gamma$ , C/EBP $\alpha$ , FABP4).
Lipid Accumulation Assay (3T3-L1)	1.0 $\mu$ M	Used to decrease lipid accumulation.

## Signaling Pathway

**SGC-SMARCA-BRDVIII** targets the bromodomains of SMARCA2/4 and PBRM1, which are key components of the SWI/SNF chromatin remodeling complex. This complex utilizes the ATPase activity of SMARCA2/4 to modulate chromatin structure, thereby regulating gene expression. In the context of adipogenesis, the SWI/SNF complex is involved in the transcriptional regulation of key adipogenic factors. By inhibiting the bromodomains, **SGC-SMARCA-BRDVIII** prevents the "reading" of acetylated histones, leading to altered gene expression and impaired differentiation of pre-adipocytes into mature adipocytes.





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